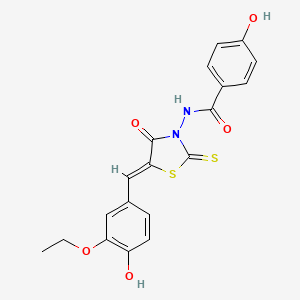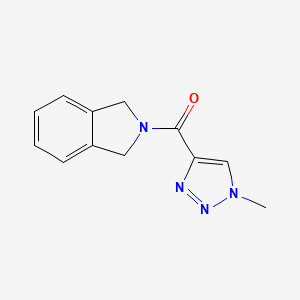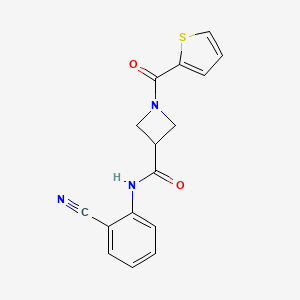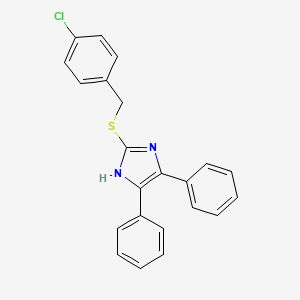![molecular formula C17H16N2O4 B2647761 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one CAS No. 2310205-90-2](/img/structure/B2647761.png)
2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a complex organic compound that features a benzodioxole moiety and a pyrrolopyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one typically involves multiple steps. One common method includes the coupling of a benzodioxole derivative with a pyrrolopyridine precursor under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, using reagents such as tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the benzodioxole or pyrrolopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action for 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one involves its interaction with molecular targets in biological systems. The benzodioxole and pyrrolopyridine moieties allow it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole structure, used in various chemical syntheses.
2-(2H-1,3-benzodioxol-5-yloxy)acetic acid: Another benzodioxole derivative with applications in organic synthesis.
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one apart is its combination of the benzodioxole and pyrrolopyridine structures. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(23-13-4-5-15-16(7-13)22-10-21-15)17(20)19-8-12-3-2-6-18-14(12)9-19/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLPCXMSKJMPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=C(C1)N=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2647683.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)

![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)
![4-methoxy-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2647689.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)


![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647695.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2647696.png)



